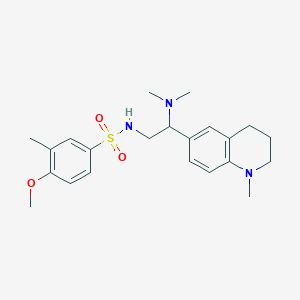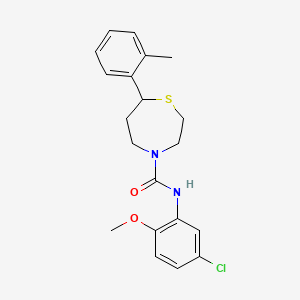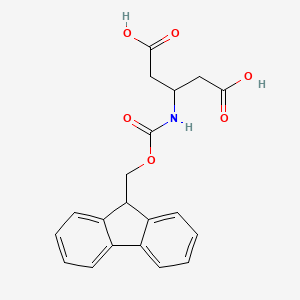![molecular formula C21H16ClFN4O3 B2754506 N-(2-chlorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide CAS No. 1115565-81-5](/img/new.no-structure.jpg)
N-(2-chlorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide is a useful research compound. Its molecular formula is C21H16ClFN4O3 and its molecular weight is 426.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biomedical Imaging and Diagnostic Applications
One potential application of complex chemical compounds is in the field of biomedical imaging, such as TSPO imaging in Glioblastoma Multiforme. Research in this area has explored translocator protein (TSPO) imaging for predicting tumor progression, highlighting the utility of specific chemical compounds in enhancing diagnostic capabilities. For instance, the study by Jensen et al. (2015) compared TSPO imaging using 6-chloro-2-(4′-123I-iodophenyl)-3-(N,N-diethyl)-imidazo[1,2-a]pyridine-3-acetamide SPECT with other imaging modalities, suggesting its potential in predicting glioblastoma multiforme progression (Jensen et al., 2015).
Environmental and Occupational Health Studies
Complex chemical compounds are also studied for their impact on environmental and occupational health. Research on the contamination levels of persistent organochlorines in human breast milk and the occupational exposure to various chemicals has provided insights into environmental pollutants and their effects on human health. For example, Kunisue et al. (2006) examined the levels of persistent organochlorines in human breast milk from Japan, revealing continuous exposure to these chemicals, presumably via fish intake (Kunisue et al., 2006).
Pharmacokinetics and Drug Metabolism
Understanding the pharmacokinetics and metabolism of chemical compounds is crucial in scientific research, especially in the development and evaluation of pharmaceuticals. Studies have investigated the metabolism and excretion of various compounds, including the analysis of specific metabolites in human subjects. For example, the study on the metabolism and excretion of [14C]MK-0524, a prostaglandin D2 receptor antagonist, in humans by Karanam et al. (2007) provides detailed insights into the pathways involved in drug metabolism (Karanam et al., 2007).
Propiedades
Número CAS |
1115565-81-5 |
|---|---|
Fórmula molecular |
C21H16ClFN4O3 |
Peso molecular |
426.83 |
Nombre IUPAC |
N-[(2-chlorophenyl)methyl]-2-[7-(2-fluorophenyl)-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl]acetamide |
InChI |
InChI=1S/C21H16ClFN4O3/c22-15-7-3-1-5-12(15)9-24-17(28)11-27-20(29)19-18(26-21(27)30)14(10-25-19)13-6-2-4-8-16(13)23/h1-8,10,25H,9,11H2,(H,24,28)(H,26,30) |
Clave InChI |
QFXCGGYOBSRQIM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4F)NC2=O)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]cyclohexyl}pyrrolidin-2-one](/img/structure/B2754425.png)


![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2754430.png)

![8-ethoxy-7'-[(3-methylbut-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2754433.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2754439.png)

![N2,N6-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2754442.png)

![2-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2754444.png)
